molecular formula C20H17F3N4O2S B10968193 N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide

N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B10968193
M. Wt: 434.4 g/mol
InChI Key: WTXSNSWJAQTRIT-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and binding affinities due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazine and thiophene rings provide structural stability and electronic properties that facilitate its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide: Unique due to its combination of pyrazine, thiophene, and trifluoromethylphenyl groups.

    N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C20H17F3N4O2S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-ethyl-5-methyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H17F3N4O2S/c1-3-14-11(2)30-19(27-17(28)15-10-24-7-8-25-15)16(14)18(29)26-13-6-4-5-12(9-13)20(21,22)23/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

WTXSNSWJAQTRIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=NC=CN=C3)C

Origin of Product

United States

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